molecular formula C16H18N4O2S B2967571 N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921468-95-3

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2967571
CAS No.: 921468-95-3
M. Wt: 330.41
InChI Key: RRTHXFGSLVHBKC-UHFFFAOYSA-N
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Description

Compounds with a thiazole ring, such as the one in your compound, are often found in various pharmaceuticals and exhibit a wide range of biological activities . They can be synthesized by a variety of methods, including cyclization of acyclic semicarbazide or thiosemicarbazide derivatives .


Synthesis Analysis

Thiazole derivatives can be synthesized by a variety of methods. For example, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .


Molecular Structure Analysis

The structure of these compounds can be confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure can also be determined by single-crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the thiazole ring. For example, the molecular weight of a similar compound, N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, is 381.45.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Urease Inhibition

A study by Gull et al. (2016) focused on the synthesis of a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with significant activity noted in urease inhibition, where they outperformed the standard used in testing. Molecular docking studies were conducted to understand this urease inhibition, revealing that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding deemed crucial for inhibition (Gull et al., 2016).

Antituberculosis and Analgesic Activities

Mir et al. (1991) synthesized alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds for testing against Mycobacterium tuberculosis. This effort contributes to the search for new antituberculosis agents by exploring the therapeutic potential of various acetamide derivatives (Mir et al., 1991). Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities. These compounds were tested against thermal, mechanical, and chemical nociceptive stimuli, showing significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies, indicating their effectiveness as analgesics (Kaplancıklı et al., 2012).

Antimicrobial and Antitumor Activities

Antimicrobial Evaluation

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The study found that most of the synthesized compounds displayed promising antimicrobial activities, highlighting their potential as novel antimicrobial agents (Rezki, 2016).

Antitumor Activity

Albratty et al. (2017) investigated the synthesis of new derivatives including 2-cyano-N-(thiazol-2-yl)acetamide and their antitumor activities. This research aimed at identifying compounds with promising inhibitory effects on different cancer cell lines, contributing to the development of novel anticancer agents (Albratty et al., 2017).

Future Directions

Thiazole derivatives have been found to exhibit a wide range of biological activities, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . Therefore, they play an important role in research and development of agrochemicals. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities.

Properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-7-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-6-4-5-11(2)8-12/h3-6,8,10H,1,7,9H2,2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHXFGSLVHBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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